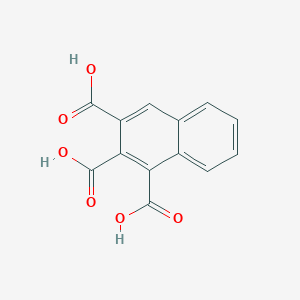
Naphthalenetricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalenetricarboxylic acid is an organic compound derived from naphthalene, characterized by the presence of three carboxylic acid groups attached to the naphthalene ring. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Naphthalenetricarboxylic acid can be synthesized through the oxidation of various naphthalene derivatives. Common starting materials include trimethylnaphthalenes, dimethylacetonaphthones, dimethylnaphthoic acids, methylnaphthalenedicarboxylic acids, β-(dimethylnaphthoyl)propionic acid, and β-(acenaphthoyl)propionic acids. The oxidation process typically involves the use of aqueous sodium bichromate or potassium ferricyanide as oxidizing agents .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The choice of oxidizing agents and reaction conditions may vary to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Naphthalenetricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to other functional groups.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium bichromate, potassium ferricyanide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
Naphthalenetricarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of naphthalenetricarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. The aromatic ring structure allows for π-π interactions with other aromatic compounds, further enhancing its versatility in chemical reactions.
Comparación Con Compuestos Similares
Phthalic acid: A dicarboxylic acid derived from benzene, used in the production of plasticizers and resins.
Trimellitic acid: A tricarboxylic acid similar to naphthalenetricarboxylic acid but derived from benzene.
Pyromellitic acid: Another tricarboxylic acid with a different ring structure.
Uniqueness: this compound is unique due to its naphthalene backbone, which provides distinct chemical properties compared to benzene-derived tricarboxylic acids. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
89655-82-3 |
|---|---|
Fórmula molecular |
C13H8O6 |
Peso molecular |
260.20 g/mol |
Nombre IUPAC |
naphthalene-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C13H8O6/c14-11(15)8-5-6-3-1-2-4-7(6)9(12(16)17)10(8)13(18)19/h1-5H,(H,14,15)(H,16,17)(H,18,19) |
Clave InChI |
KVQQRFDIKYXJTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


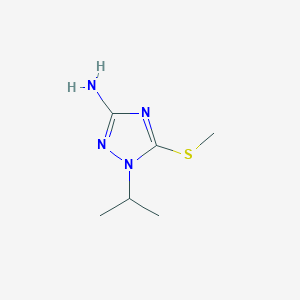
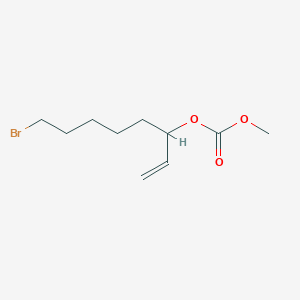
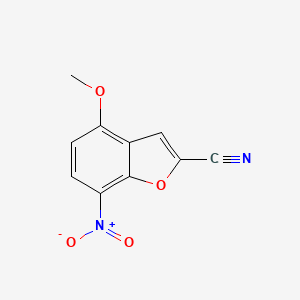

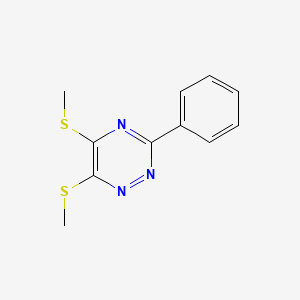

![9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane](/img/structure/B14392067.png)
![[1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea](/img/structure/B14392075.png)


![3-(4-Bromophenyl)-1-{4-[methyl(phenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14392091.png)


![(1R,6R)-3-(Naphthalen-2-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14392112.png)
